

A Comparative Analysis of the Biological Activity of Talinolol Stereoisomers

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Compound of Interest

Compound Name: **C15H18ClNO5S**

Cat. No.: **B12622835**

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A comprehensive guide for researchers and drug development professionals on the stereoselective pharmacology of Talinolol, a selective $\beta 1$ -adrenoceptor antagonist.

Introduction: While the user initially requested a comparison of stereoisomers for a compound with the molecular formula **C15H18ClNO5S**, no specific, well-characterized compound with this formula and available comparative biological data for its stereoisomers could be identified in the public domain. To fulfill the core requirements of the request for a detailed comparative guide, we have selected Talinolol, a well-studied chiral $\beta 1$ -selective adrenoceptor antagonist, as a representative example. Talinolol is marketed as a racemate, a 1:1 mixture of its S(-) and R(+) enantiomers. As with many chiral drugs, the individual stereoisomers of Talinolol exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of the biological activities of S(-)-Talinolol and R(+)-Talinolol, supported by experimental data and detailed protocols.

Data Presentation

The biological activity of Talinolol stereoisomers is primarily differentiated by their pharmacokinetic behavior and their affinity for the $\beta 1$ -adrenergic receptor. The following tables summarize the key quantitative data comparing the S(-) and R(+) enantiomers of Talinolol.

Table 1: Pharmacokinetic Parameters of Talinolol Enantiomers in Healthy Volunteers

This table presents the pharmacokinetic parameters of S(-)-Talinolol and R(+)-Talinolol after a single oral dose of 100 mg of racemic Talinolol.

Parameter	S(-)-Talinolol	R(+)-Talinolol	Reference
AUC (ng·h/mL)	1533 ± 388	1686 ± 421	[1]
Cmax (ng/mL)	158 ± 45	172 ± 48	[1]
t _{1/2} (h)	9.8 ± 2.1	10.5 ± 2.4	[1]
CL/F (mL/min)	1184 ± 296	1088 ± 272	[1]

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration; t_{1/2}: Elimination half-life; CL/F: Apparent oral clearance.

Table 2: In Vitro Metabolism of Talinolol Enantiomers in Human Liver Microsomes

This table summarizes the intrinsic clearance of the S(-) and R(+) enantiomers of Talinolol via the formation of 4-trans-hydroxytalinolol, the major metabolic pathway catalyzed by CYP3A4.

Parameter	S(-)-Talinolol	R(+)-Talinolol	Reference
Intrinsic Clearance (CL _{int} , μ L/min/mg protein)	1.8 ± 0.5	1.2 ± 0.4	[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the stereoselective properties of Talinolol.

Enantioselective Quantification of Talinolol in Human Plasma

Objective: To separate and quantify the S(-) and R(+) enantiomers of Talinolol in human plasma samples.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Procedure:

- Sample Preparation:

- To 1 mL of human plasma, add a suitable internal standard (e.g., a structurally related beta-blocker).
- Perform liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether) under alkaline conditions.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.

- Chromatographic Conditions:

- Column: Chiralcel OD-H or a similar chiral stationary phase.
- Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact composition may need optimization.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 230 nm.

- Quantification:

- Construct calibration curves for both S(-) and R(+) enantiomers using spiked plasma samples of known concentrations.
- Calculate the concentrations of the enantiomers in the test samples by comparing their peak areas to the calibration curves.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the stereoselective metabolism of Talinolol by cytochrome P450 enzymes, specifically CYP3A4.

Methodology: Incubation of individual Talinolol enantiomers with human liver microsomes and analysis of metabolite formation.

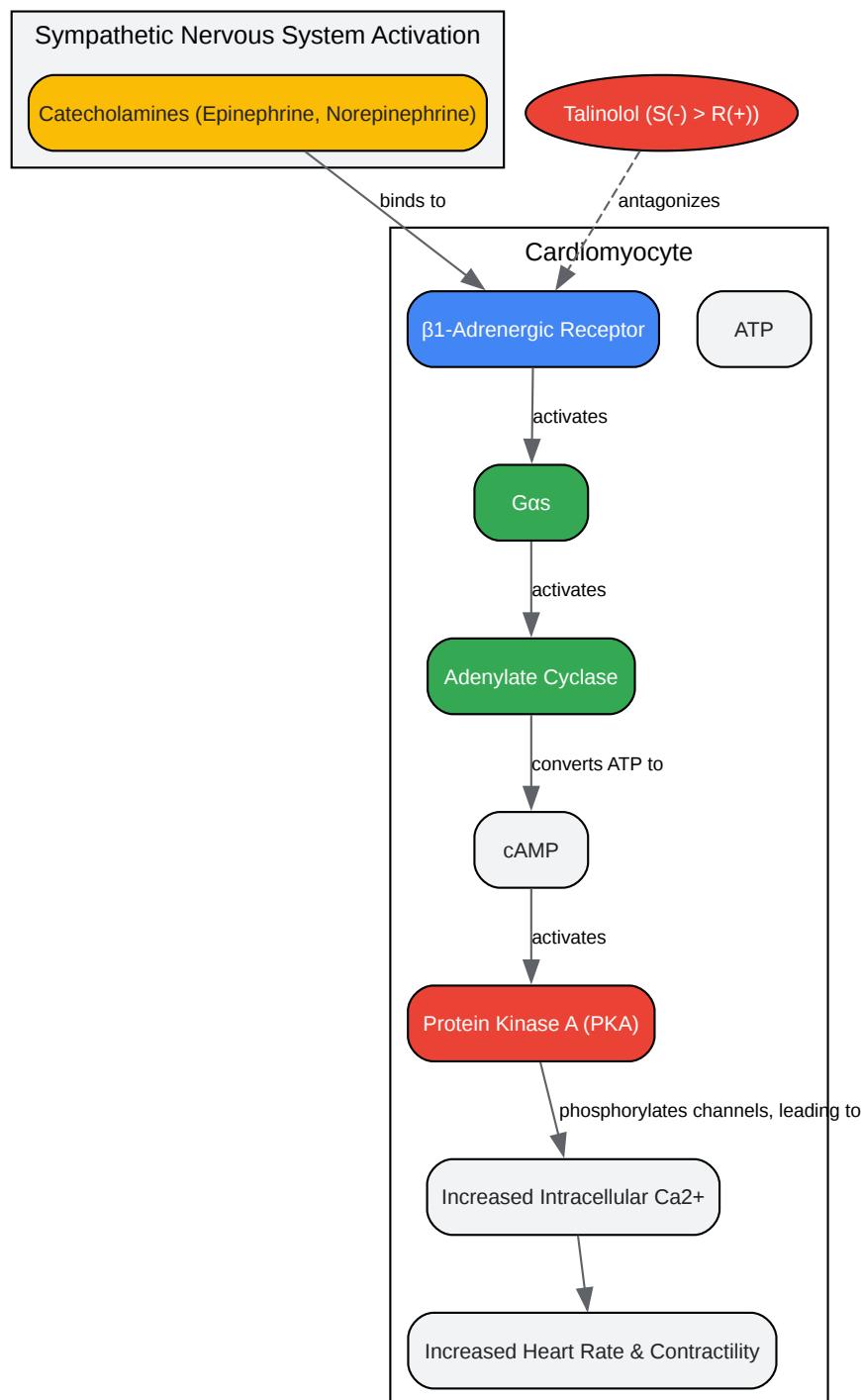
Procedure:

- **Incubation Mixture:**
 - Prepare an incubation mixture containing:
 - Human liver microsomes (e.g., 0.5 mg/mL protein).
 - Phosphate buffer (pH 7.4).
 - S(-)-Talinolol or R(+)-Talinolol at various concentrations.
 - An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- **Incubation:**
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the NADPH-generating system.
 - Incubate at 37°C for a specified time (e.g., 30 minutes).
 - Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
- **Sample Analysis:**
 - Centrifuge the mixture to pellet the protein.
 - Analyze the supernatant for the formation of the 4-trans-hydroxytalinolol metabolite using a validated LC-MS/MS method.

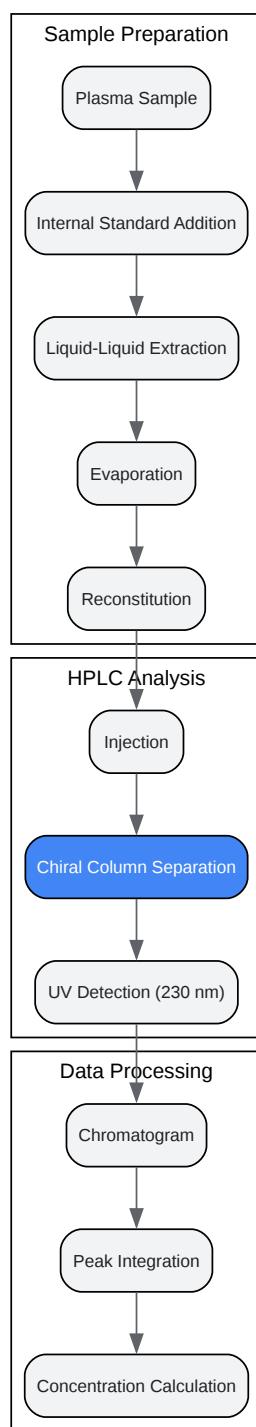
- Data Analysis:
 - Determine the rate of metabolite formation at each substrate concentration.
 - Calculate the Michaelis-Menten kinetic parameters (K_m and V_{max}) and the intrinsic clearance (C_{Lint} = V_{max}/K_m) for each enantiomer.

Mandatory Visualization

Diagrams are provided to visualize key biological pathways and experimental workflows.

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Caption: Talinolol's Mechanism of Action



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Caption: Enantioselective HPLC Workflow

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References

- 1. Stereoselective disposition of talinolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
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